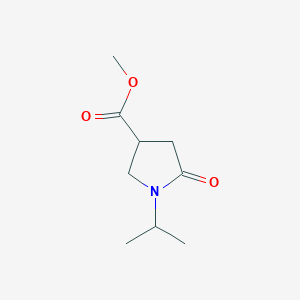

1-异丙基-2-氧代吡咯烷-4-羧酸甲酯

描述

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a compound that falls within the category of pyrrolidine derivatives. These compounds are of significant interest due to their presence in various biologically active molecules and their utility in synthetic organic chemistry as intermediates for the synthesis of a wide range of heterocyclic compounds.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates has been reported using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, catalyzed by a FeCl2/Et3N binary system . Another approach for synthesizing related pyrrolidine derivatives involves the Michael addition of dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate to primary amines . Additionally, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been achieved through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques. For example, the stereochemistry of certain pyrrolidine derivatives has been characterized by single-crystal X-ray diffraction studies . The conformation and steric effects of substituents on the pyrrolidine ring can significantly influence the reactivity and physical properties of these compounds .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions, as seen with the reaction of pyrylium salts with methylamine or ethylamine . The reactivity of these compounds can also be tailored for specific transformations, such as the cationic polymerization of isobutene or the preparation of a-methylene-β-lactams .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as their acid dissociation constants, can be determined experimentally. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents. For instance, some methyl pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity, indicating their potential as antimicrobial agents .

科学研究应用

抑制固醇生物合成

1-异丙基-2-氧代吡咯烷-4-羧酸甲酯已被研究其对固醇生物合成的影响。例如,与其密切相关的化合物 2-异丙基-4-二甲氨基-5-甲基苯基-1-哌啶甲酸甲酯氯化物,已被发现抑制 C-甲羟戊酸盐在烟草和大鼠肝脏制剂中转化为固醇,导致角鲨烯-2,3-环氧化物(固醇生物合成中的中间体)的积累 (Douglas & Paleg, 1972).

合成和抗氧化活性

研究还探索了 1-异丙基-2-氧代吡咯烷-4-羧酸甲酯的各种衍生物的合成及其抗氧化特性。一项研究合成了一系列含有各种取代基的新型衍生物,并测试了它们的抗氧化活性。一些化合物表现出有效的抗氧化活性,超过了抗坏血酸等已知抗氧化剂 (Tumosienė 等人,2019 年)。

在有机合成中的作用

该化学物质在有机合成领域具有重要的应用。例如,它作为复杂分子合成的中间体。一项研究提出了一种新型甲基 1-烷基-4-(二乙氧基磷酰基)-5-氧代吡咯烷-3-羧酸酯的有效合成方法,展示了其作为中间体的多功能性 (Beji, 2015)。

反应机理和结构分析

在反应机理和结构分析领域,该化合物发挥了重要作用。研究已经调查了它在各种化学反应中的行为,例如在芳胺作用下吡咯二酮-吡咯二酮再环化,证明了其反应的复杂性和其结构表征的重要性 (Silaichev 等人,2010 年)。

安全和危害

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

属性

IUPAC Name |

methyl 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)10-5-7(4-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDZQKXBBVWZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606291 | |

| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate | |

CAS RN |

59857-84-0 | |

| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)